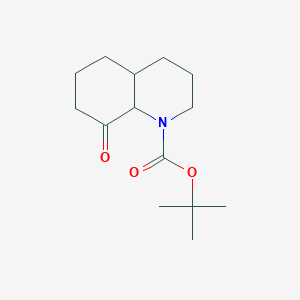

Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate

Description

Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate is a bicyclic organic compound featuring a decahydroquinoline backbone substituted with a tert-butyl carboxylate group at position 1 and a ketone group at position 6. This structure combines the rigidity of a fused bicyclic system with functional groups that enhance its utility in synthetic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals. The tert-butyl ester group improves solubility in organic solvents and stability under basic conditions, while the ketone moiety offers a reactive site for further derivatization, such as reductions or nucleophilic additions .

Properties

Molecular Formula |

C14H23NO3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

tert-butyl 8-oxo-2,3,4,4a,5,6,7,8a-octahydroquinoline-1-carboxylate |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-5-7-10-6-4-8-11(16)12(10)15/h10,12H,4-9H2,1-3H3 |

InChI Key |

IRVBZJWDSYVWRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1C(=O)CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxo-decahydroquinoline-1-carboxylate typically involves the reaction of decahydroquinoline derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated quinoline derivatives.

Scientific Research Applications

Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of tert-butyl 8-oxo-decahydroquinoline-1-carboxylate, the following compounds are analyzed:

Tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

- Structure: A partially hydrogenated quinoline with a tertiary amine at position 5.

- Key Differences: The dihydroquinoline ring (unsaturated) contrasts with the fully saturated decahydroquinoline in the target compound. The amino group at position 7 introduces nucleophilic reactivity, unlike the ketone at position 8 in the target.

- Applications : Used in peptide mimetics and kinase inhibitor synthesis due to its hydrogen-bonding capability .

(4aR,8aR)-tert-butyl octahydroquinoxaline-1(2H)-carboxylate

- Structure: A quinoxaline derivative with two fused six-membered rings and full saturation.

- Key Differences: Quinoxaline systems (two adjacent nitrogen atoms) differ from quinolines (one nitrogen). Lacks the ketone functionality, reducing electrophilic reactivity compared to the target compound.

- Applications : Explored in asymmetric catalysis and as a ligand in coordination chemistry .

tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

- Structure : A spirocyclic compound combining a cyclohexane ring and an azetidine-like moiety.

- Key Differences :

- The spiro architecture introduces steric constraints absent in the fused bicyclic target compound.

- The ketone is part of the spiro system, limiting its accessibility for reactions.

- Applications : Valued in constrained peptide design and protease inhibitor development .

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₄H₂₃NO₃ | 253.34 (estimated) | Ketone, tert-butyl ester | Pharmaceutical intermediates |

| Tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate | C₁₄H₂₂N₂O₂ | 250.34 | Amine, tert-butyl ester | Kinase inhibitors, peptide mimetics |

| (4aR,8aR)-tert-butyl octahydroquinoxaline-1-carboxylate | C₁₃H₂₄N₂O₂ | 240.34 | Tert-butyl ester, quinoxaline | Catalysis, ligand design |

| tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate | C₁₃H₂₁NO₃ | 239.31 | Spiro ketone, tert-butyl ester | Constrained peptides, protease inhibitors |

Stability and Reactivity

- Target Compound: The ketone group may participate in keto-enol tautomerism, influencing its stability in protic solvents. The tert-butyl ester confers resistance to hydrolysis under basic conditions compared to methyl or ethyl esters .

- Contrasts: The spiro compound’s rigid structure () enhances thermal stability but reduces solubility. The amino-substituted dihydroquinoline () is prone to oxidation, unlike the saturated target compound.

Hydrogen Bonding and Crystallography

- The 8-oxo group in the target compound can act as a hydrogen-bond acceptor, facilitating crystal packing interactions. This contrasts with the amine in tert-butyl 7-amino-3,4-dihydroquinoline-1-carboxylate, which serves as a donor .

- Crystallographic studies using programs like SHELXL () would reveal differences in packing efficiency between these compounds.

Biological Activity

Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate is a heterocyclic organic compound notable for its unique structural features, which include a quinoline core and a tert-butyl ester group. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of approximately 253.34 g/mol. This compound has garnered attention in pharmaceutical and chemical research due to its promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar structural motifs often demonstrate efficacy against various bacterial strains. The mechanisms of action are believed to involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity, although specific pathways for this compound are still under investigation.

Anticancer Properties

In addition to its antimicrobial potential, this compound has also been studied for its anticancer properties. Initial findings suggest that it may interact with specific proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. The compound's ability to modulate these pathways could make it a candidate for further development as an anticancer therapeutic agent.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest that it may bind to specific enzymes or receptors, thereby modulating their activity and influencing various biological processes . Understanding these interactions is crucial for determining the therapeutic potential and safety profile of the compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate | Similar quinoline core; different oxidation state | Variations in biological activity and reactivity |

| Tert-butyl 6-oxooctahydro-1(2H)-quinolinecarboxylate | Similar core; differences in hydrogenation | Altered chemical properties due to structural changes |

| Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Contains an azaspiro structure | Distinct cyclic structure affecting reactivity |

This table illustrates how the unique structural arrangement of this compound contributes to its distinct chemical reactivity and potential biological activities compared to its analogs.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable growth inhibition rates, suggesting its potential as a therapeutic agent against bacterial infections .

Study on Anticancer Activity

Research involving cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types. The study measured cell viability using MTT assays, revealing that the compound significantly reduced cell proliferation at micromolar concentrations without inducing significant cytotoxicity in non-cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.